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Cyclopentyl 3-oxobutanoate - 6624-83-5

Cyclopentyl 3-oxobutanoate

Catalog Number: EVT-8910421
CAS Number: 6624-83-5
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclopentyl 3-oxobutanoate is an organic compound characterized by a cyclopentyl group attached to a 3-oxobutanoate moiety. This compound falls into the category of esters, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. Cyclopentyl 3-oxobutanoate is of particular interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility in various chemical reactions.

Source

Cyclopentyl 3-oxobutanoate can be derived from the reaction of cyclopentanone with ethyl acetoacetate through methods such as the Knoevenagel condensation. This reaction typically requires a base catalyst and leads to the formation of α,β-unsaturated carbonyl compounds, which are versatile intermediates in organic synthesis .

Classification

The compound is classified as:

  • Chemical Class: Ester
  • Functional Groups: Ketone and ester functionalities
  • IUPAC Name: Cyclopentyl 3-oxobutanoate
  • CAS Number: 1540-32-5
Synthesis Analysis

Methods

The synthesis of Cyclopentyl 3-oxobutanoate can be achieved through several methods, with the following being prominent:

  1. Knoevenagel Condensation:
    • Reagents: Cyclopentanone and ethyl acetoacetate.
    • Catalyst: A base such as piperidine or pyridine.
    • Conditions: The reaction typically occurs under reflux conditions, promoting the formation of the desired product through dehydration.
  2. Grignard Reaction:
    • Involves the addition of a Grignard reagent to an appropriate ketone followed by esterification.

Technical Details

The Knoevenagel condensation method is particularly favored due to its efficiency in forming carbon-carbon bonds while producing minimal byproducts. The reaction conditions can be optimized for yield and purity, often employing techniques such as temperature control and solvent choice to enhance reaction kinetics .

Molecular Structure Analysis

Structure

Cyclopentyl 3-oxobutanoate has a molecular formula of C₈H₁₂O₃. The structure consists of a cyclopentyl ring attached to a butanoate chain with a ketone functional group at the 3-position.

Data

  • Molecular Weight: Approximately 156.18 g/mol
  • Structural Representation:
    • The cyclopentyl group contributes to unique steric and electronic properties that influence reactivity.
Chemical Reactions Analysis

Reactions

Cyclopentyl 3-oxobutanoate undergoes various chemical transformations, including:

  1. Oxidation:
    • Can be oxidized to form corresponding carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction of the ester group can yield alcohols, typically using lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Substitution:
    • The carbonyl carbon can participate in nucleophilic substitution reactions, leading to diverse substituted products depending on the nucleophile used .

Technical Details

The choice of reagents and conditions for these reactions is critical in determining product yield and selectivity. For instance, oxidation reactions may require careful control of reagent concentrations to avoid overoxidation.

Mechanism of Action

Process

The mechanism of action for Cyclopentyl 3-oxobutanoate primarily involves its role as an electrophile in various organic reactions. In nucleophilic substitution, for example, the enolate ion generated from an adjacent carbon can react with electrophiles, facilitating bond formation.

Data

The enolate ion formed from Cyclopentyl 3-oxobutanoate can engage in S_N2 reactions with alkyl halides, where it acts as a nucleophile attacking the electrophilic carbon center .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless liquid or solid.
  • Boiling Point: Varies based on purity and specific structural isomers.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic carbonyl group.

Relevant data regarding melting point, boiling point, and solubility should be determined experimentally for precise applications.

Applications

Cyclopentyl 3-oxobutanoate has potential applications in various scientific fields:

  1. Organic Synthesis:
    • Serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry where structural modifications are necessary.
  2. Medicinal Chemistry:
    • Investigated for biological activities similar to other oxoesters; potential applications include drug development targeting metabolic pathways .
Synthetic Methodologies and Reaction Optimization

Knoevenagel Condensation Strategies for Cyclopentyl 3-Oxobutanoate Derivatives

Knoevenagel condensation serves as a pivotal step in synthesizing α,β-unsaturated derivatives of β-ketoesters like cyclopentyl 3-oxobutanoate. This carbon–carbon bond-forming reaction typically involves the condensation of active methylene compounds (e.g., β-ketoesters) with aldehydes, facilitated by weak bases. For cyclopentyl 3-oxobutanoate analogues, ethyl 4-chloro-3-oxobutanoate reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde, furfural) to yield ethyl 2-chloroacetyl-3-arylpropenoates—key intermediates for functionalized cyclopentane frameworks [6] [7]. The reaction proceeds via an iminium intermediate when using primary/secondary amines (e.g., morpholine), followed by dehydration [7]. Diastereomeric (E)/(Z) ratios (56:44 to 85:15) depend on the aldehyde’s electronic properties, with electron-donating groups favoring (E)-isomers. X-ray crystallography confirms the (E)-configuration for the 3,4-methylenedioxyphenyl derivative [7].

Table 1: Diastereoselectivity in Knoevenagel Condensations of Ethyl 4-Chloro-3-oxobutanoate

Aromatic AldehydeCatalyst SystemReaction Time (h)Yield (%)(E)/(Z) Ratio
4-ChlorobenzaldehydeMorpholine/AcOH1.58465:35
4-MethoxybenzaldehydeMorpholine/AcOH0.57985:15
2-FurfuralMorpholine/AcOH1.07670:30
BenzaldehydeMorpholine/AcOH2.04456:44

Traditional methods using refluxing benzene/toluene require Dean–Stark apparatus for water removal, yielding ≤58% after 5–24 h [7]. In contrast, ionic liquid ([bmim(NTf₂)])-mediated reactions achieve 44–84% yields in 0.5–2 h at 25–28°C, eliminating azeotropic drying and enabling catalyst recycling [7].

Microwave-Assisted Cyclization in Ionic Liquid Media

Microwave irradiation significantly accelerates cyclization steps for cyclopentyl 3-oxobutanoate precursors while enhancing regioselectivity. In ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim(PF₆)]), microwave assistance reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating [5] [7]. For instance, spirocyclic pyrano[2,3-f]chromenes derived from β-ketoesters form in 95–98% yield within 9–10 min under microwave irradiation (120°C), versus 4–5 h (78–82% yield) via conventional reflux [8]. The ionic liquid acts as both solvent and catalyst, facilitating rapid dielectric heating and efficient energy transfer. This method suppresses side products (e.g., enol ethers) by ensuring uniform temperature distribution [7].

Table 2: Microwave vs. Conventional Synthesis of β-Ketoester Derivatives

ProductMethodConditionsTimeYield (%)
Ethyl 2-oxo-2H-chromene-4-carboxylateMicrowave[bmim(PF₆)], 120°C8 min97
Ethyl 2-oxo-2H-chromene-4-carboxylateConventionalDMF, reflux5 h85
Spiro[pyrano[2,3-f]chromene]Microwave[bmim(PF₆)], 120°C9 min98
Spiro[pyrano[2,3-f]chromene]ConventionalDMF, reflux4 h78

Key advantages include:

  • Energy efficiency: 50–70% reduction in thermal energy input.
  • Solvent recyclability: Ionic liquids retain catalytic activity over 4 cycles with <5% yield drop.
  • Scalability: Continuous flow-microwave integration enables gram-scale production [5].

Esterification Techniques: Solvent Selection and Catalytic Systems

Esterification of 3-oxobutanoic acid with cyclopentanol demands precision in catalyst and solvent selection to avoid β-ketoacid decarboxylation. Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) enable "surfactant-type" esterification in water, where hydrophobic aggregation concentrates reactants at micelle interfaces, yielding cyclopentyl 3-oxobutanoate at >90% conversion [9]. For anhydrous conditions, polystyrene-supported DMAP (0.05–2 mol%) catalyzes acylation with acid anhydrides under base-free conditions, simplifying purification [9].

Table 3: Catalytic Systems for Cyclopentyl 3-Oxobutanoate Synthesis

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
DBSA (surfactant-type)H₂O25492
Polystyrene-DMAPSolvent-free80195
p-TsOHToluene110878
Graphene oxide (heterogeneous)Solvent-free120388

Conventional mineral acids (e.g., H₂SO₄) generate acidic sulfate impurities that hydrolyze the product during storage. Long-chain alkylbenzene sulfonic acids (C₈–C₂₀) minimize this by resisting sulfonate ester decomposition, reducing acidic sulfate by >80% [4] [9]. Solvent selection critically impacts kinetics: non-polar solvents (toluene) slow reactions but facilitate azeotropic water removal, while polar aprotic solvents (DMF) risk β-ketoester degradation.

Industrial-Scale Synthesis: Batch vs. Continuous Flow Reactor Design

Industrial production of cyclopentyl 3-oxobutanoate derivatives faces challenges in exotherm management and product stability. Batch reactors exhibit poor heat dissipation for exothermic steps (e.g., Knoevenagel condensations), causing hotspots that reduce yields by 20–40% during scale-up [10]. Continuous flow reactors resolve this via:

  • Enhanced heat transfer: Microreactors (10,000× higher surface area-to-volume ratio than batch) maintain isothermal conditions, suppressing byproducts.
  • Precise residence control: Reactions complete in minutes, avoiding decomposition of labile intermediates (e.g., enolates) [10].

For esterifications, tubular flow reactors with immobilized lipases or solid acid catalysts (e.g., phenolsulfonic acid-formaldehyde resin) achieve 98% conversion at 80°C with 30 reuses. Productivity reaches 1.5 kg/h for ionic liquid-mediated syntheses, versus 0.2 kg/h in batch [9] [10]. Retinol synthesis exemplifies flow advantages: a 16-hour batch process (40% yield) was replaced by a 2-step flow system (99.99% purity, 35 g/h throughput) [10].

Table 4: Performance Comparison of Reactor Systems

ParameterBatch ReactorContinuous Flow Reactor
Heat transfer efficiencyLow (hotspots)High (isothermal)
Residence time controlVariablePrecise (±0.5 s)
Space-time yield (g·L⁻¹·h⁻¹)50–100500–2000
Catalyst reusabilityLimited>30 cycles
ScalabilitySequential runsLinear (time-dependent)

Notably, flow systems enable hazardous reactions (e.g., diazomethane esterification) by confining toxic intermediates to <1 g in the reactor. Ethyl diazoacetate synthesis scaled from 3 kg/batch to 10 kg/day using continuous flow [10].

Properties

CAS Number

6624-83-5

Product Name

Cyclopentyl 3-oxobutanoate

IUPAC Name

cyclopentyl 3-oxobutanoate

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-7(10)6-9(11)12-8-4-2-3-5-8/h8H,2-6H2,1H3

InChI Key

UGZNCYLVFNJCGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC1CCCC1

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